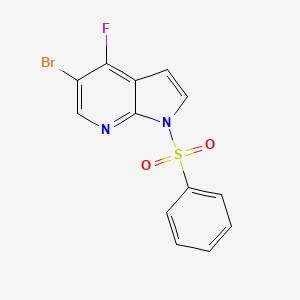

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Übersicht

Beschreibung

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of bromine, fluorine, and phenylsulfonyl groups attached to the azaindole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: The addition of a fluorine atom to the brominated intermediate.

Phenylsulfonylation: The attachment of a phenylsulfonyl group to the fluorinated intermediate.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is primarily used as a building block for synthesizing pharmaceutical compounds. It has shown potential as a kinase inhibitor , targeting critical enzymes involved in cellular signaling pathways. The compound’s unique structure allows it to bind effectively to ATP active sites of kinases, which is essential for its inhibitory function against various kinases, including c-Jun N-terminal kinase (JNK) .

Case Study: Kinase Inhibition

In a study focused on kinase inhibitors, compounds derived from this compound demonstrated significant inhibitory activity against JNK, which is associated with neurodegenerative disorders and inflammatory diseases . The binding mode predicted through docking studies indicated a strong potential for selective inhibition.

Material Science

The compound is being explored for its properties in developing advanced materials. Its unique chemical structure allows for modifications that can enhance the physical properties of materials, making it suitable for applications in electronics and photonics.

Biological Studies

In biological research, this compound serves as a probe in assays to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable for investigating biochemical pathways relevant to disease mechanisms.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key reactions include:

- Fluorination : Adding a fluorine atom to the brominated intermediate.

- Phenylsulfonylation : Attaching a phenylsulfonyl group to the fluorinated intermediate.

These reactions are optimized under controlled conditions using specific reagents and catalysts to achieve high yields .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific molecular targets. The phenylsulfonyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. The bromine and fluorine atoms contribute to the compound’s overall reactivity and stability, influencing its biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-4-fluoro-1H-indazole

- 5-Bromo-4-fluoro-1H-benzimidazole

- 4-Fluoro-5-(2-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is unique due to the specific combination of bromine, fluorine, and phenylsulfonyl groups attached to the azaindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a kinase inhibitor. This article presents an overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Azaindole Core : A heterocyclic structure that is prevalent in many biologically active molecules.

- Bromine and Fluorine Substituents : Positioned at the fifth and fourth locations, respectively, these halogens can influence the compound's reactivity and binding affinity to biological targets.

- Phenylsulfonyl Group : This moiety enhances solubility and bioactivity, potentially impacting pharmacokinetic properties.

Kinase Inhibition

The primary biological activity of this compound lies in its ability to inhibit various kinases. Kinases are critical enzymes involved in cellular signaling pathways that regulate numerous physiological processes. The compound's unique structure allows it to effectively bind to ATP active sites of kinases, which is essential for its inhibitory function.

Interaction Studies

Docking studies have indicated that this compound exhibits a favorable binding mode within the ATP active site of several kinases. This suggests a strong potential for selective inhibition, which is crucial for therapeutic applications targeting specific diseases such as cancer.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Suzuki-Miyaura Coupling : This method has been employed to introduce aryl groups at the C-3 position of the azaindole core.

- Palladium-Catalyzed Reactions : These reactions facilitate the formation of C–N and C–O bonds, crucial for constructing the desired molecular architecture.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-7-Azaindole | Lacks fluorine and sulfonyl groups | Simpler structure with different biological contexts |

| 4-Fluoro-1-(phenylsulfonyl)-7-azaindole | Lacks bromine | Retains sulfonyl group; potential for similar interactions |

| 5-Iodo-4-fluoro-1-(phenylsulfonyl)-7-azaindole | Iodine instead of bromine | Increased size may affect binding properties |

| 5-Bromo-4-chloro-7-azaindole | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXUMHKQPPSEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.